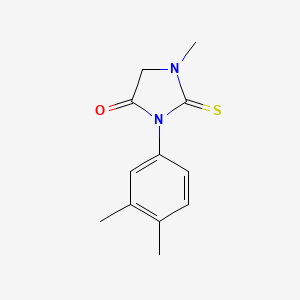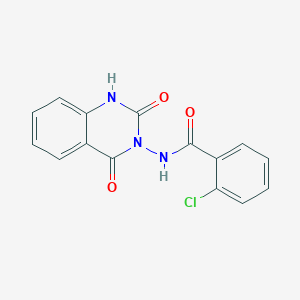
2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
PD 153035 inhibits EGFR activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival. PD 153035 has also been shown to induce apoptosis in cancer cells, which makes it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
PD 153035 has been shown to have several biochemical and physiological effects. In addition to inhibiting EGFR activity, PD 153035 has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PD 153035 has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PD 153035 is its potency as an EGFR inhibitor. PD 153035 has been shown to have a higher affinity for EGFR than other EGFR inhibitors, which makes it a valuable tool for studying the role of EGFR in cancer development and progression. However, one of the limitations of PD 153035 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of PD 153035 in scientific research. One potential direction is the development of new EGFR inhibitors based on the structure of PD 153035. Another potential direction is the use of PD 153035 in combination with other chemotherapeutic agents to enhance their efficacy. Finally, PD 153035 could be used in combination with other targeted therapies to develop personalized cancer treatment regimens.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide involves the reaction of 2,4-diaminoquinazoline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure PD 153035.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main applications is as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to the development and progression of various types of cancer. PD 153035 has been shown to inhibit EGFR activity, which makes it a potential target for cancer therapy.
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-7-3-1-5-9(11)13(20)18-19-14(21)10-6-2-4-8-12(10)17-15(19)22/h1-8H,(H,17,22)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQGWXOIJGHISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
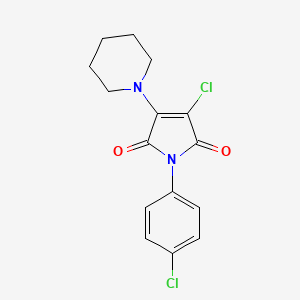
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5765917.png)
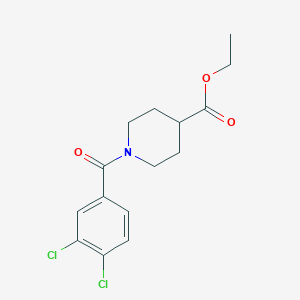
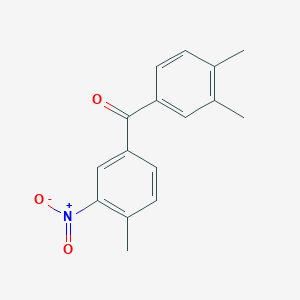
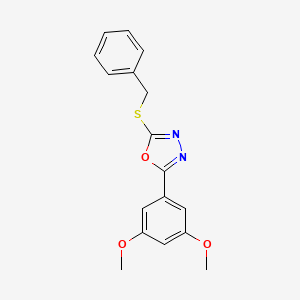
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)
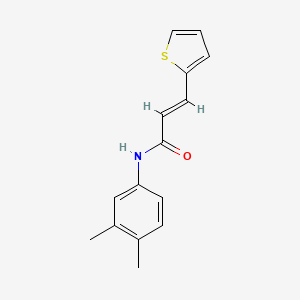
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)
